1-Cyano-3-(4-pyridylmethyl)guanidine
Description
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-cyano-2-(pyridin-4-ylmethyl)guanidine |
InChI |
InChI=1S/C8H9N5/c9-6-13-8(10)12-5-7-1-3-11-4-2-7/h1-4H,5H2,(H3,10,12,13) |
InChI Key |
SFJANFYFAUPUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CN=C(N)NC#N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1-Cyano-3-(4-pyridylmethyl)guanidine exhibits a range of pharmacological properties that make it a candidate for various therapeutic uses. Some notable applications include:
- Anti-secretory Effects : This compound has been shown to possess significant anti-secretory properties, making it potentially useful as a treatment for peptic ulcers. It inhibits gastric juice secretion, which is crucial for managing ulcer-related symptoms .
- Antidepressant Activity : Research indicates that guanidine derivatives can exhibit antidepressant effects, suggesting that this compound may be explored for its potential in treating mood disorders .
- Antidiarrheal and Diuretic Effects : The compound has been identified as having both antidiarrheal and diuretic properties, which could be beneficial in managing gastrointestinal disorders .
- Local Anesthesia : Its capability to act as a local anesthetic opens avenues for its use in pain management therapies .
Agricultural Applications
The compound also shows promise in agricultural settings, particularly as an insecticide:
- Insecticidal Properties : Studies have reported that guanidine derivatives, including this compound, possess potent insecticidal activities. They can be absorbed by plants and subsequently act against various pest insects with minimal toxicity to non-target species such as fish and beneficial insects .
Case Study: Insecticidal Efficacy
A study demonstrated the effectiveness of this compound against Hemiptera pests, such as Eurydema rugosum and Aphis gossypii. The results indicated that plants treated with the compound showed significant resistance to these pests without substantial damage to the plants themselves .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate guanidine precursors with cyano and pyridylmethyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Pharmacological Activities of this compound
Table 2: Insecticidal Efficacy Against Target Pests
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of 1-Cyano-3-(4-pyridylmethyl)guanidine with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 4-pyridylmethyl group in the target compound introduces aromatic and hydrogen-bonding capabilities, which may enhance binding to biological targets compared to alkyl or chlorophenyl substituents .
- Thermal Stability: 1-(4-Chlorophenyl)-3-cyanoguanidine exhibits a high melting point (202–204°C), suggesting strong intermolecular interactions due to its planar aromatic and polar cyano groups .
Enzyme and Ion Channel Modulation
- Guanidine Derivatives as Kv Channel Inhibitors : Di-methylguanidine (DiMeGdn) and related compounds inhibit potassium channels by altering gating kinetics, with potency linked to substituent hydrophobicity and charge distribution . The 4-pyridylmethyl group in the target compound may similarly influence channel interactions.
- Antimalarial Activity: Proguanil, a biguanide derivative, is metabolized to cycloguanil, which inhibits parasitic dihydrofolate reductase. Structural analogs like 1-cyano-3-isopropylguanidine (Impurity A) lack this activity but provide insights into substituent tolerance .
Selectivity and Interference
- Environmental Detection: Methylguanidine and arginine show minimal interference (<2%) in guanidine quantification assays, suggesting that cyanoguanidine derivatives could be selectively detected in complex matrices .
Preparation Methods
Cyanamide-Based Condensation Reactions
A widely adopted method involves reacting substituted amines with cyanamide or its derivatives. For example, the synthesis of N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine (EP0224612A1) employs a two-step process:
-
Formation of an intermediate N-cyano-O-phenylisourea by reacting 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine with N-cyanodiphenylimidocarbonate in isopropanol and triethylamine.
-
Displacement of the phenoxy group with methylamine to yield the final guanidine.
Adapting this approach, 1-cyano-3-(4-pyridylmethyl)guanidine could be synthesized by substituting methylamine with 4-pyridylmethylamine. Key considerations include:
-
Solvent selection : Polar aprotic solvents (e.g., THF, isopropanol) enhance nucleophilicity.
-
Temperature control : Reactions are typically conducted at 20–117°C to balance reaction rate and byproduct formation.
-
Stoichiometry : A 3:1 to 5:1 molar excess of 4-pyridylmethylamine ensures complete conversion.
Stepwise Synthesis and Intermediate Characterization
Intermediate Synthesis: N-Cyano-O-Phenylisourea
The preparation of N-cyano-O-phenylisourea intermediates is critical for subsequent guanidine formation. In EP0224612A1, this intermediate is generated via nucleophilic attack of an amine on N-cyanodiphenylimidocarbonate. For the target compound, the reaction would proceed as follows:
Optimization Insights :
Guanidine Formation via Amine Displacement
The intermediate is then reacted with 4-pyridylmethylamine to install the final substituent:
Key Parameters :
-
Reaction Time : 0.5–2 hours at elevated temperatures (60–100°C).
-
Yield : Analogous reactions report 24–85% yields depending on steric and electronic effects.
Comparative Analysis of Synthetic Methods
Table 1 . Comparison of synthetic routes for cyanoguanidine derivatives. Yields and conditions extrapolated from analogous reactions.
Challenges and Optimization Strategies
Regioselectivity in Guanidine Formation
The N3 position’s selectivity is influenced by steric and electronic factors. In EP2160380A1, electron-deficient aryl groups preferentially occupy the N1 position, leaving N3 open for alkylation. For 4-pyridylmethyl substitution:
Byproduct Mitigation
Common byproducts include:
-
Symmetrical Guanidines : Formed via over-alkylation. Controlled amine addition rates minimize this.
-
Cyano Group Hydrolysis : Anhydrous conditions and low temperatures preserve the cyano functionality.
Scalability and Industrial Relevance
The one-pot method described in EP0224612A1 is particularly suited for large-scale production. Key steps for pilot-scale synthesis:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-Cyano-3-(4-pyridylmethyl)guanidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between pyridylmethylamine derivatives and cyanoguanidine precursors. Key parameters include solvent choice (e.g., DMF or acetonitrile for polar intermediates), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of reactants (1:1.2 molar ratio to favor product formation). Impurity profiles should be monitored via HPLC with UV detection (λ = 254 nm) to optimize purity . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- LC-MS : To confirm molecular weight (theoretical m/z ~217) and detect trace impurities.
- 1H/13C NMR : Compare experimental shifts (e.g., pyridyl protons at δ 8.5–8.7 ppm) with simulated spectra from computational tools like ACD/Labs or ChemDraw.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C: ~55%, H: ~4.6%, N: ~32%).
Residual solvents (e.g., DMF) should be quantified via GC-MS to meet ICH Q3C guidelines .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic or coordination chemistry contexts?
- Methodological Answer : The cyano group and guanidine moiety enable dual reactivity:
- Nucleophilic Sites : The pyridyl nitrogen and guanidine NH groups participate in hydrogen bonding or metal coordination (e.g., with Cu²⁺ or Zn²⁺).
- Cyanoguanidine Reactivity : The cyano group can undergo hydrolysis to carboxylic acid derivatives under acidic conditions, requiring pH-controlled environments (pH 4–6) for stability studies.
Use stopped-flow spectroscopy or in-situ FTIR to monitor reaction kinetics. Compare computational Gibbs free energy profiles (DFT) with experimental data to validate mechanistic hypotheses .
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Solubility : Use DLS (Dynamic Light Scattering) to assess aggregation in aqueous buffers (e.g., PBS vs. cell culture media).
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to quantify CYP450-mediated degradation.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across assays. Replicate experiments under harmonized conditions (e.g., pH, temperature) to isolate confounding factors .
Q. What computational strategies are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP/D Solubility : Use QSPR models (e.g., ALOGPS, MarvinSuite) trained on guanidine derivatives.
- pKa Prediction : Employ DFT-based methods (e.g., COSMO-RS) to estimate ionization states of the guanidine group (predicted pKa ~10.5).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction design. Validate predictions with experimental data from HPLC retention times or potentiometric titrations .
Data Management and Reproducibility
Q. How should researchers design factorial experiments to study structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Implement a 2³ factorial design to evaluate variables:
- Factors : Substituent position (pyridyl vs. benzyl), solvent polarity, temperature.
- Responses : Yield, bioactivity (e.g., IC₅₀), solubility.
Use JMP or Minitab for ANOVA and interaction effect analysis. Include center points to assess curvature and optimize via response surface methodology (RSM). Replicate runs (n=3) ensure statistical power .
Q. What protocols ensure ethical and reproducible data reporting for studies involving this compound?
- Methodological Answer : Adhere to FAIR principles:
- Metadata : Document synthesis conditions (e.g., CAS 20815-35-4 analogs), instrument calibration logs, and raw spectral data in repositories like Zenodo.
- Ethical Compliance : Obtain institutional approval for toxicity assays (e.g., EC50 in aquatic models).
- Transparency : Publish negative results (e.g., failed catalytic attempts) to avoid publication bias. Use electronic lab notebooks (ELNs) like LabArchives for traceability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
